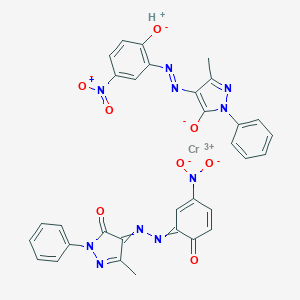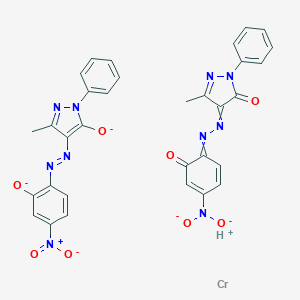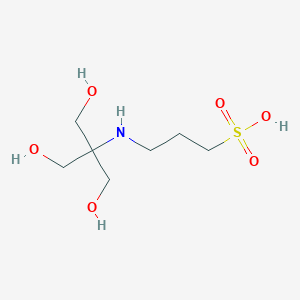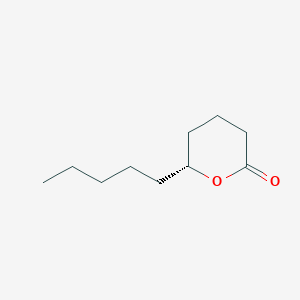
4-Fluorobenzyl chloride-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Chloro(dideuterio)methyl]-4-fluorobenzene is an organic compound characterized by the presence of a chloro(dideuterio)methyl group and a fluorine atom attached to a benzene ring. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(dideuterio)methyl]-4-fluorobenzene typically involves the introduction of the chloro(dideuterio)methyl group to a fluorobenzene derivative. One common method is the reaction of 4-fluorobenzyl chloride with deuterium gas in the presence of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. This reaction results in the substitution of hydrogen atoms with deuterium atoms, forming the desired compound.
Industrial Production Methods
Industrial production of 1-[Chloro(dideuterio)methyl]-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure the desired isotopic purity and chemical composition.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(dideuterio)methyl]-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in a polar solvent such as ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 1-[Hydroxy(dideuterio)methyl]-4-fluorobenzene or 1-[Amino(dideuterio)methyl]-4-fluorobenzene.
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1-[Dideuterio)methyl]-4-fluorobenzene.
Scientific Research Applications
1-[Chloro(dideuterio)methyl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to investigate the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and metabolic stability.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties due to isotopic labeling.
Mechanism of Action
The mechanism of action of 1-[Chloro(dideuterio)methyl]-4-fluorobenzene depends on its specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, the incorporation of deuterium can affect the metabolic stability and distribution of the compound, providing insights into metabolic processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[Chloro(dideuterio)methyl]-4-methoxy-2-nitrobenzene
- 1-[Chloro(dideuterio)methyl]-4-bromobenzene
- 1-[Chloro(dideuterio)methyl]-4-iodobenzene
Uniqueness
1-[Chloro(dideuterio)methyl]-4-fluorobenzene is unique due to the presence of both a fluorine atom and deuterium labeling. The fluorine atom can significantly influence the compound’s reactivity and properties, while the deuterium labeling provides valuable information in research applications. This combination makes it a versatile and valuable compound in various scientific fields.
Properties
IUPAC Name |
1-[chloro(dideuterio)methyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-BFWBPSQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)






